Home > Products > Screening Compounds P22524 > 1-(1,3-dimethylpyrazol-4-yl)-N-methyl-N-[[1-methyl-3-(4-phenoxyphenyl)pyrazol-4-yl]methyl]methanamine
1-(1,3-dimethylpyrazol-4-yl)-N-methyl-N-[[1-methyl-3-(4-phenoxyphenyl)pyrazol-4-yl]methyl]methanamine -

1-(1,3-dimethylpyrazol-4-yl)-N-methyl-N-[[1-methyl-3-(4-phenoxyphenyl)pyrazol-4-yl]methyl]methanamine

Catalog Number: EVT-3903370
CAS Number:
Molecular Formula: C24H27N5O
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone [, ]

  • Relevance: This compound shares the core 1,3-dimethyl-1H-pyrazol-4-yl moiety with the target compound, 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine. The presence of an amino group at the 5-position of the pyrazole ring in both compounds further highlights their structural similarity. [, ]

2. 2-(Diethylamino)acetamide []

  • Compound Description: This compound is a 5-(substituted aminoacetamide) analogue of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone. Like typical antipsychotics, it reduced spontaneous locomotion in mice without causing ataxia and inhibited conditioned avoidance in rats and monkeys. Unlike typical antipsychotics, it didn't induce dystonia in a primate model. []
  • Relevance: Although not directly containing the pyrazole moiety, this compound is a 5-(substituted aminoacetamide) analogue of a compound sharing the 1,3-dimethyl-1H-pyrazol-4-yl core with the target compound, 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine. This makes it relevant in understanding the structure-activity relationships within this series. []

3. 2-[[3-(2-Methyl-1-piperidinyl)propyl]-amino]acetamide []

  • Compound Description: This compound, another 5-(substituted aminoacetamide) analogue of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, displayed a pharmacological profile similar to typical antipsychotics in behavioral tests but didn't induce dystonia in a primate model. []
  • Relevance: Similar to compound 2, while not directly containing the pyrazole moiety, its nature as a 5-(substituted aminoacetamide) analogue of a compound sharing the 1,3-dimethyl-1H-pyrazol-4-yl core with 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine makes it relevant to structure-activity analysis within this chemical series. []

4. 4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (Analogue of TAS-116) []

  • Compound Description: This compound, an analogue of TAS-116, acts as a selective inhibitor for heat shock protein 90 (HSP90) α and β. It demonstrated good oral bioavailability in mice and showed potent antitumor effects in a xenograft model without significant weight loss. []
  • Relevance: This compound and 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine both feature a 1-methyl-1H-pyrazol-4-yl moiety. This shared substructure highlights the potential of this particular pyrazole derivative in medicinal chemistry and drug design. []

5. 8-(1-Benzyl-1H-pyrazol-4-yl)xanthine Derivatives []

  • Compound Description: This series of compounds was explored as potential A2B adenosine receptor antagonists for treating asthma. They exhibited high affinity and selectivity for the A2B receptor. Compound 60, a 1,3-dimethyl derivative within this series, showed particularly promising results with high affinity (Ki = 1 nM) and high selectivity for the human A1, A2A, and A3 adenosine receptors. []
  • Relevance: The 8-(1-benzyl-1H-pyrazol-4-yl)xanthine derivatives and 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine both contain a central 1H-pyrazol-4-yl unit. This shared core structure, with different substitutions around it, provides insights into the structure-activity relationships and potential applications of pyrazole-containing compounds. []

6. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) [, ]

  • Compound Description: Developed as a selective AKT inhibitor, Hu7691 showed promise in overcoming the cutaneous toxicity associated with other AKT inhibitors. It exhibited a 24-fold selectivity for Akt1 over Akt2 and low activity in inducing keratinocyte apoptosis. Hu7691 also demonstrated good kinase selectivity, anticancer cell proliferation potency, and a favorable pharmacokinetic profile in dogs. [, ]
  • Relevance: Hu7691 and the target compound, 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine, both contain a 1-methyl-1H-pyrazol group. While the target compound features a 1,3-dimethyl-1H-pyrazol-4-yl moiety, Hu7691 contains a 1-methyl-1H-pyrazol-5-yl group. Despite this difference in the position of the substituents on the pyrazole ring, the presence of this shared heterocyclic core highlights the importance of this scaffold in medicinal chemistry. [, ]

Properties

Product Name

1-(1,3-dimethylpyrazol-4-yl)-N-methyl-N-[[1-methyl-3-(4-phenoxyphenyl)pyrazol-4-yl]methyl]methanamine

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-N-methyl-N-[[1-methyl-3-(4-phenoxyphenyl)pyrazol-4-yl]methyl]methanamine

Molecular Formula

C24H27N5O

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C24H27N5O/c1-18-20(16-28(3)25-18)14-27(2)15-21-17-29(4)26-24(21)19-10-12-23(13-11-19)30-22-8-6-5-7-9-22/h5-13,16-17H,14-15H2,1-4H3

InChI Key

DEUFGDYENSJOAQ-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1CN(C)CC2=CN(N=C2C3=CC=C(C=C3)OC4=CC=CC=C4)C)C

Canonical SMILES

CC1=NN(C=C1CN(C)CC2=CN(N=C2C3=CC=C(C=C3)OC4=CC=CC=C4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.